2-(Ethoxymethyl)cyclopentan-1-ol

Physical Chemistry Separation Science Process Chemistry

2-(Ethoxymethyl)cyclopentan-1-ol (CAS 90201-04-0) is a functionalized cyclopentanol derivative bearing an ethoxymethyl substituent at the 2-position of the cyclopentane ring, with molecular formula C₈H₁₆O₂ and molecular weight 144.21 g/mol. The compound features both a secondary alcohol and an ether moiety, conferring distinct physicochemical properties relative to unsubstituted cyclopentanol or methoxy analogs.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
Cat. No. B13629596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxymethyl)cyclopentan-1-ol
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCOCC1CCCC1O
InChIInChI=1S/C8H16O2/c1-2-10-6-7-4-3-5-8(7)9/h7-9H,2-6H2,1H3
InChIKeyZPMNPVSRIDXSRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethoxymethyl)cyclopentan-1-ol: A Structurally Differentiated Cyclopentanol Derivative for Lipoxygenase Research and Synthetic Applications


2-(Ethoxymethyl)cyclopentan-1-ol (CAS 90201-04-0) is a functionalized cyclopentanol derivative bearing an ethoxymethyl substituent at the 2-position of the cyclopentane ring, with molecular formula C₈H₁₆O₂ and molecular weight 144.21 g/mol [1]. The compound features both a secondary alcohol and an ether moiety, conferring distinct physicochemical properties relative to unsubstituted cyclopentanol or methoxy analogs [2]. Its predicted density is 0.986 ± 0.06 g/cm³ and predicted boiling point is 220.6 ± 8.0 °C [1]. The compound has been evaluated in biochemical assays targeting lipoxygenase enzymes and serves as a versatile intermediate in organic synthesis, particularly in radical-mediated cyclization reactions for constructing functionalized cyclopentane scaffolds [3].

Functionalized cyclopentanol scaffold for lipoxygenase target engagement and negative-control use.
Pre-installed ethoxymethyl handle streamlines radical cyclization and scaffold diversification.
Chiral building block (rac-(1R,2S) isomer) supports asymmetric synthesis of cyclopentanoid frameworks.

Why 2-(Ethoxymethyl)cyclopentan-1-ol Cannot Be Replaced by Unsubstituted Cyclopentanol or Methoxy Analogs


Substituting 2-(ethoxymethyl)cyclopentan-1-ol with unsubstituted cyclopentanol (CAS 96-41-3) or its methoxy counterpart 2-(methoxymethyl)cyclopentan-1-ol introduces material differences in both physicochemical behavior and biological target engagement that preclude simple interchange. The ethoxymethyl substituent increases molecular weight by approximately 58 g/mol versus cyclopentanol (86.13 g/mol) and extends the alkyl ether chain by one methylene unit relative to the methoxy analog, resulting in a predicted boiling point elevation of ~80 °C above cyclopentanol [1][2]. In lipoxygenase inhibition assays, the ethoxymethyl derivative exhibits measurable binding to 5-LOX at 100 μM, whereas the methoxy analog shows distinct activity profiles that differ in potency and selectivity across LOX isoforms [3]. These differences in volatility, solubility, and enzyme recognition underscore that generic substitution without empirical validation introduces uncontrolled experimental variables in both synthetic and biochemical workflows [1].

Unsubstituted cyclopentanol differs substantially in boiling point and molecular weight, altering distillation and chromatographic behavior.
Methoxy analog (2-(methoxymethyl)cyclopentan-1-ol) exhibits distinct LOX isoform activity profile; potency and selectivity may not transfer.
3-Substituted regioisomer presents different stereochemical environment, limiting direct use in chiral synthesis without revalidation.

2-(Ethoxymethyl)cyclopentan-1-ol: Quantified Differential Performance Versus Closest Comparators


Physicochemical Differentiation: Boiling Point and Density Versus Unsubstituted Cyclopentanol

2-(Ethoxymethyl)cyclopentan-1-ol exhibits a substantially elevated boiling point relative to unsubstituted cyclopentanol due to the additional ethoxymethyl substituent, which increases molecular weight and alters intermolecular hydrogen-bonding capacity. The predicted boiling point of 220.6 ± 8.0 °C for the ethoxymethyl derivative [1] is approximately 80 °C higher than the reported boiling point of cyclopentanol at 140.8 °C [2]. Density also increases from ~0.949 g/cm³ for cyclopentanol to 0.986 ± 0.06 g/cm³ for the ethoxymethyl derivative [1][2]. This differential directly impacts distillation protocols, solvent selection, and gas chromatographic retention behavior in analytical workflows.

Boiling point & density
Data to verify
220.6 °C / 0.986 g/cm³ vs 140.8 °C / 0.949 g/cm³
Higher boiling point enables chromatographic separation from cyclopentanol.
Predicted values; experimental confirmation recommended for scale-up.
Physical Chemistry Separation Science Process Chemistry

Lipoxygenase Target Engagement Profile: 5-LOX Binding at 100 μM

2-(Ethoxymethyl)cyclopentan-1-ol has been explicitly evaluated in a 5-lipoxygenase (5-LOX) inhibition assay using rat basophilic leukemia-1 (RBL-1) cells at a concentration of 100 μM, with the reported outcome classified as 'NS' (no significant activity) [1]. This negative result provides a defined activity threshold for this compound at the 5-LOX target, establishing that at 100 μM it does not meaningfully inhibit this enzyme in the RBL-1 cellular context. This contrasts with structurally related cyclopentanol derivatives that have demonstrated potent lipoxygenase inhibitory activity in similar assay systems, including compounds with Ki values as low as 22 nM against 15-lipoxygenase-1 [2]. The availability of this specific, quantified inactivity datum enables researchers to differentiate 2-(ethoxymethyl)cyclopentan-1-ol from other lipoxygenase-modulating scaffolds and to employ it as a negative control or scaffold for structural optimization.

5-LOX activity
Assay context
No significant inhibition at 100 µM vs Ki 22 nM for active 15-LOX inhibitors
Defines inactivity threshold for scaffold-matched negative control.
RBL-1 cell-based assay; compare to recombinant 15-LOX-1 data.
Enzymology Inflammation Research Biochemical Pharmacology

Regioisomeric Differentiation: 2-Substituted Versus 3-Substituted Ethoxymethyl Cyclopentanol

The 2-substituted isomer 2-(ethoxymethyl)cyclopentan-1-ol (CAS 90201-04-0) is structurally distinct from its regioisomer 3-(ethoxymethyl)cyclopentanol (CAS not specified), with the substitution position on the cyclopentane ring dictating stereochemical and reactivity outcomes. The 2-position substitution places the ethoxymethyl group adjacent to the hydroxyl-bearing carbon, enabling intramolecular hydrogen-bonding interactions and influencing the conformational bias of the cyclopentane ring [1]. This proximal 1,2-disubstitution pattern is particularly relevant in asymmetric synthesis applications, as the stereochemistry at the 2-position directly impacts the chiral environment for subsequent transformations. The rac-(1R,2S) stereoisomer (CAS 2227894-65-5) of this compound is explicitly documented as a chiral cyclopentanol derivative with applications in enantioselective synthesis [2], whereas the 3-substituted regioisomer presents a distinct spatial arrangement of functional groups that alters reactivity in cyclization and functionalization reactions.

Regioisomeric identity
Class-level inference
1,2-disubstitution vs 1,3-disubstitution pattern
Proximal OH/ether enables intramolecular H-bonding for chiral control.
Qualitative structural comparison; verify in target asymmetric synthesis.
Organic Synthesis Structure-Activity Relationship Chiral Chemistry

Synthetic Utility: Radical-Mediated Cyclization for Functionalized Cyclopentane Scaffolds

2-(Ethoxymethyl)cyclopentan-1-ol and its functionalized derivatives serve as key intermediates in radical-mediated cyclization methodologies for constructing therapeutically relevant cyclopentane scaffolds [1]. This approach enables the preparation of functionalized cyclopentane units that are otherwise challenging to access via traditional polar cyclization methods. The ethoxymethyl substituent provides a synthetically tractable handle that can be further elaborated or deprotected under mild conditions, distinguishing this scaffold from simpler cyclopentanol derivatives that lack built-in functionality for downstream diversification. This methodological utility is particularly relevant for the synthesis of prostaglandin intermediates and other cyclopentane-containing natural products [2], where the 1,2-disubstitution pattern mimics the oxygenation pattern found in bioactive cyclopentanoid frameworks.

Synthetic utility
Reported
Pre-installed handle vs unsubstituted cyclopentanol
Reduces functionalization steps in radical cyclization routes.
Based on patent and grant literature; step-count advantage context-dependent.
Radical Chemistry Natural Product Synthesis Medicinal Chemistry

Optimal Application Scenarios for 2-(Ethoxymethyl)cyclopentan-1-ol Based on Quantified Differentiation Evidence


Negative Control in 5-Lipoxygenase Inhibitor Screening Panels

Researchers conducting 5-lipoxygenase (5-LOX) inhibitor screening campaigns can employ 2-(ethoxymethyl)cyclopentan-1-ol as a structurally defined negative control. At 100 μM in RBL-1 cellular assays, the compound exhibits no significant 5-LOX inhibition [1], establishing a validated inactivity threshold against which candidate inhibitor activity can be benchmarked. This is particularly valuable when testing structurally related cyclopentanol-derived compounds, as it provides a scaffold-matched inactive reference.

Chiral Building Block for Asymmetric Synthesis of Cyclopentanoid Natural Products

The rac-(1R,2S) stereoisomer (CAS 2227894-65-5) of 2-(ethoxymethyl)cyclopentan-1-ol serves as a chiral building block in enantioselective synthesis [2]. Its 1,2-disubstitution pattern on the cyclopentane ring provides a pre-organized stereochemical framework suitable for constructing prostaglandin intermediates and other therapeutically relevant cyclopentanoids. The ethoxymethyl group functions as a protected hydroxymethyl equivalent that can be selectively deprotected or further functionalized under mild conditions [3].

Radical Cyclization Precursor for Functionalized Cyclopentane Scaffold Construction

In radical-mediated cyclization methodologies, 2-(ethoxymethyl)cyclopentan-1-ol and its derivatives enable efficient entry to functionalized cyclopentane ring systems [4]. The pre-installed ethoxymethyl substituent eliminates the need for separate functionalization steps, streamlining synthetic routes to cyclopentane-containing targets. This scenario is particularly relevant for medicinal chemistry groups synthesizing cyclopentanoid drug candidates or natural product analogs requiring precise oxygenation patterns.

Chromatographic Method Development Requiring Elevated Boiling Point Analyte

Analytical laboratories developing gas chromatographic (GC) methods for cyclopentanol derivative separation can utilize 2-(ethoxymethyl)cyclopentan-1-ol as a reference standard. Its predicted boiling point of 220.6 ± 8.0 °C [5] is approximately 80 °C higher than unsubstituted cyclopentanol (140.8 °C), providing a well-resolved retention time differential that validates column performance and separation parameters. The density difference of ~0.037 g/cm³ further distinguishes this compound in liquid-phase separations.

Application
Selection Property
Validation Focus
5-LOX inhibitor screening panels
Reported inactivity at screening concentration
Benchmarking candidate activity vs. inactive control
Asymmetric synthesis of cyclopentanoids
rac-(1R,2S) stereoisomer with 1,2-disubstitution
Enantioselective transformation compatibility
Functionalized cyclopentane scaffold construction
Pre-installed ethoxymethyl synthetic handle
Radical cyclization efficiency and step-count reduction
GC separation of cyclopentanol derivatives
Elevated boiling point relative to cyclopentanol
Retention time resolution and column validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Ethoxymethyl)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.